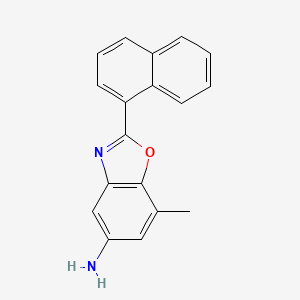

7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine

説明

7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a methyl group at position 7, a naphthalen-1-yl substituent at position 2, and an amine group at position 3.

特性

IUPAC Name |

7-methyl-2-naphthalen-1-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-11-9-13(19)10-16-17(11)21-18(20-16)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBGVUUXYHSHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C3=CC=CC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Methylation: The final step involves the methylation of the benzoxazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced benzoxazole derivatives.

Substitution: Substituted naphthalene derivatives.

科学的研究の応用

7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It can be used as a fluorescent probe in biological imaging due to its potential fluorescence properties.

作用機序

The mechanism of action of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

類似化合物との比較

Comparison with Structural Analogs

Core Structure Variations: Benzoxazole vs. Oxazole

The substitution of the benzoxazole core with simpler oxazole rings significantly alters molecular properties. For example:

- N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) : This oxazole derivative (MW: ~238.3) lacks the fused benzene ring of benzoxazole, reducing molecular weight and aromatic surface area. Despite this, it demonstrates inhibitory activity against enzymes like 12/15-lipoxygenase, highlighting the role of the naphthalene group in target engagement .

Table 1: Core Structure Comparison

Substituent Effects on Pharmacological Properties

Aromatic Substituents: Naphthalene vs. Phenyl and Quinoline

- 4-Methylphenyl : In 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (MW: ~254.3), the smaller phenyl group may improve solubility but reduce binding affinity compared to naphthalene .

- Quinoline: Compound H-014 (a benzoxazole-4-aminoquinoline hybrid) shows a low re-rank score in docking studies, suggesting that quinoline substituents enhance target specificity in malaria-related proteins .

Table 2: Substituent Impact

Functional Group Modifications

- Amine Position : The 5-amine group in the target compound contrasts with 2-amine derivatives (e.g., , ). Positional differences can alter hydrogen-bonding patterns and electronic effects, influencing enzyme inhibition .

- Methyl vs. Chloro Substituents : Compound H-014 features a 7-chloro group, which may enhance electronegativity and metabolic stability compared to the target’s 7-methyl group .

Pharmacokinetic and Physicochemical Considerations

- Drug-Likeness: The target compound’s molecular weight (~278.3) and moderate logP (estimated) align with Lipinski’s rules, suggesting oral bioavailability. In contrast, quinoline derivatives (e.g., H-014) may face challenges due to higher molecular weights .

生物活性

7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound notable for its unique structural characteristics that combine a benzoxazole ring with a naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is , with a molecular weight of 282.32 g/mol. Its structure comprises a methyl group, an amine group, and a fused naphthalene ring, which contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.32 g/mol |

| CAS Number | 1315371-50-6 |

The biological activity of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may modulate the activity of neurotransmitter receptors and enzymes, particularly in neurological contexts. The exact pathways remain to be fully elucidated but suggest potential applications in treating neurodegenerative diseases.

Antioxidant Properties

Studies have shown that compounds similar to 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress associated with various diseases.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to interact with synaptic receptors could enhance neuronal survival and function.

Fluorescent Properties

Due to its unique structure, 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine can be utilized as a fluorescent probe in biological imaging. Its fluorescence can aid in visualizing cellular processes and tracking molecular interactions within living organisms.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Study : A study demonstrated that derivatives of benzoxazole compounds could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of signaling pathways related to cell survival.

- Fluorescence Imaging : In another study, the compound was used as a fluorescent marker for imaging cellular components in live cells. The results showed effective localization within specific organelles, indicating its potential for use in advanced imaging techniques .

- Antioxidant Activity Assessment : Comparative studies highlighted the antioxidant capacity of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine against standard antioxidants like ascorbic acid. The compound exhibited comparable or superior activity in scavenging free radicals .

Applications in Medicinal Chemistry

The unique properties of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine make it a promising candidate for drug development:

Potential Therapeutic Areas :

- Neurological Disorders : Targeting neurotransmitter systems for conditions such as Alzheimer's and Parkinson's disease.

- Cancer Therapeutics : Investigating its role in apoptosis pathways could lead to novel anticancer agents.

Research Directions :

Future studies should focus on:

- Detailed mechanistic studies to understand its interactions at the molecular level.

- In vivo studies to assess therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。